molecular formula C6H12ClN3O B7819812 N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)ethanamine hydrochloride

N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)ethanamine hydrochloride

Cat. No.: B7819812
M. Wt: 177.63 g/mol
InChI Key: RMKITSYCQWEKNE-UHFFFAOYSA-N
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Description

N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)ethanamine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing an oxygen atom and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)ethanamine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with ethanamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)ethanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)ethanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)ethanamine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)ethanamine hydrochloride
  • N-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)ethanamine hydrochloride
  • N-((5-Propyl-1,2,4-oxadiazol-3-yl)methyl)ethanamine hydrochloride

Uniqueness

N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)ethanamine hydrochloride is unique due to its specific substitution pattern on the oxadiazole ring, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 5-position of the oxadiazole ring can enhance its stability and interaction with molecular targets compared to other similar compounds .

Biological Activity

N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)ethanamine hydrochloride, a derivative of the oxadiazole family, has garnered attention due to its diverse biological activities. Oxadiazole derivatives are known for their potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This article reviews the biological activity of this specific compound, synthesizing data from various studies and sources.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride
  • CAS Number : 887405-30-3
  • Molecular Formula : C6H11N3O·HCl
  • Molecular Weight : 171.63 g/mol

Antimicrobial Activity

Studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. In vitro assays have shown that compounds related to this compound possess activity against various bacterial strains and fungi. For instance:

CompoundActivity TypeTest OrganismsResult
5bAntibacterialGram-positivePotent
5cAntifungalFungal strainsEffective

These compounds were evaluated using the MTT assay on HeLa cell lines, revealing low cytotoxicity alongside potent antimicrobial effects .

Anticancer Activity

The oxadiazole moiety has been linked to anticancer activity through various mechanisms. For example, derivatives have shown inhibitory effects on cancer cell proliferation in multiple studies:

Study ReferenceCell LineIC50 (µM)
Human colon adenocarcinoma (HT29)~92.4
Human ovarian adenocarcinoma (OVXF 899)~85.0

These results indicate that the presence of the oxadiazole ring enhances the antiproliferative activity against a range of cancer types.

Anti-inflammatory Activity

Research has also indicated that this compound exhibits anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models showed significant edema inhibition compared to standard drugs like Indomethacin:

Test Dose (mg/kg)Edema Inhibition (%)
2548.3 (Indomethacin)
2523.6 - 82.3

These findings suggest that the compound may be beneficial in treating inflammatory conditions .

Structure–Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is influenced by their chemical structure. The introduction of electron-withdrawing groups has been shown to enhance their activity significantly. The SAR analysis indicates that modifications at specific positions on the oxadiazole ring can lead to improved potency against various biological targets .

Case Studies

Several case studies highlight the effectiveness of oxadiazole derivatives in drug discovery:

  • Anticancer Screening : A study evaluated a series of oxadiazole derivatives for their anticancer properties against a panel of cancer cell lines, revealing several compounds with low micromolar IC50 values.
  • Antimicrobial Efficacy : Another investigation focused on the synthesis of new oxadiazole derivatives and their antimicrobial screening against clinical isolates, demonstrating promising results.

Properties

IUPAC Name

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.ClH/c1-3-7-4-6-9-8-5(2)10-6;/h7H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKITSYCQWEKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NN=C(O1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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